Cas no 1806734-38-2 (4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid)
4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid
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- Inchi: 1S/C8H6F3IN2O3/c9-8(10,11)17-6-3(1-13)4(12)2-14-5(6)7(15)16/h2H,1,13H2,(H,15,16)
- InChI Key: YTLOAGLMYLUMIK-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(=O)O)C(=C1CN)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 290
- XLogP3: -0.9
- Topological Polar Surface Area: 85.4
4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029089911-1g |
4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid |
1806734-38-2 | 97% | 1g |
$1,445.30 | 2022-03-31 |
4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid
Research Briefing on 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS: 1806734-38-2)
4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS: 1806734-38-2) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by the presence of an aminomethyl group, an iodine substituent, and a trifluoromethoxy moiety, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Recent research has highlighted the role of 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid in the design of novel kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the structural motifs present in this compound offer opportunities for selective binding. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into a series of ATP-competitive inhibitors targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. The iodine and trifluoromethoxy groups were found to enhance binding affinity and metabolic stability, respectively.
In addition to its applications in kinase inhibition, this compound has been investigated as a building block for radiopharmaceuticals. The iodine-125 labeled derivative of 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid has shown promise in preclinical imaging studies, particularly for targeting neurodegenerative biomarkers. A recent study in ACS Chemical Neuroscience reported its use in the development of PET tracers for amyloid-beta plaques, a hallmark of Alzheimer's disease. The high lipophilicity conferred by the trifluoromethoxy group improved blood-brain barrier penetration, a critical factor for CNS-targeted agents.
The synthetic accessibility of 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid has also been a focus of recent investigations. A 2024 publication in Organic Process Research & Development described an optimized large-scale synthesis route with improved yield and purity. Key advancements included the use of palladium-catalyzed cross-coupling for the introduction of the iodine moiety and a reductive amination strategy for the aminomethyl group. These improvements have made the compound more accessible for industrial-scale applications.
From a safety and toxicology perspective, preliminary studies indicate that 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid exhibits favorable pharmacokinetic properties. In vitro ADME studies reported in Xenobiotica (2023) showed moderate plasma protein binding and acceptable metabolic stability across species. However, further in vivo toxicology studies are warranted to fully assess its safety profile for therapeutic applications.
Looking forward, the unique structural features of 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid continue to inspire new applications in medicinal chemistry. Current research directions include its incorporation into PROTACs (proteolysis targeting chimeras) and covalent inhibitors. The compound's versatility as a synthetic intermediate, combined with its interesting pharmacological properties, positions it as a valuable tool in drug discovery pipelines across multiple therapeutic areas.
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